N-({N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
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Overview
Description
N-({N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group, a hydrazinecarbonyl moiety, and a diphenylacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation of 4-tert-butylbenzaldehyde with hydrazinecarboxamide, followed by the reaction with 2,2-diphenylacetyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinecarbonyl moiety, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or lithium diisopropylamide in anhydrous conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-({N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved can include signal transduction pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl derivatives: These compounds share a similar hydrazinecarbonyl structure but differ in the substituent on the phenyl ring.
4-tert-Butylphenyl glycidyl ether: This compound contains the tert-butylphenyl group but differs in its overall structure and applications.
Uniqueness
N-({N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. Its tert-butylphenyl group provides steric hindrance, influencing its interactions with other molecules, while the hydrazinecarbonyl moiety offers sites for further chemical modifications .
Properties
Molecular Formula |
C28H31N3O2 |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[1-(4-tert-butylphenyl)ethylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H31N3O2/c1-20(21-15-17-24(18-16-21)28(2,3)4)30-31-25(32)19-29-27(33)26(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-18,26H,19H2,1-4H3,(H,29,33)(H,31,32)/b30-20+ |
InChI Key |
RDZDILYZMKFILU-TWKHWXDSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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